3-(Diphenylmethoxy)piperidine
Overview
Description
3-(Diphenylmethoxy)piperidine is a chemical compound with the molecular formula C18H21NO . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . One approach to synthesizing piperidine derivatives involves the use of palladium and rhodium hydrogenation . Another method involves the use of simple and general synthetic methods to produce piperidine-based 3D fragment building blocks .Molecular Structure Analysis
Molecular modeling studies have shown that 4-diphenylmethoxy-1-methylpiperidine derivatives interact with the calcium channel CaV1.1 . These compounds display similar binding energetics and interactions with the trans-membrane domain of 6JP5 on the opposite side relative to the channel pore .Chemical Reactions Analysis
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 267.36500, a density of 1.09g/cm3, and a boiling point of 383.5ºC at 760 mmHg .Scientific Research Applications
Piper Species and Phytochemistry
Piper species, known for their aromatic properties and usage in traditional medicine, are rich in secondary metabolites including piperidine derivatives. These species offer a vast array of bioactive compounds with potential applications in drug development, particularly in the areas of antimicrobial, antioxidant, and anti-inflammatory agents. The comprehensive review of Piper species highlights their significance in phytochemistry and the biological activities of their constituents, which may align with the pharmacological interests around 3-(Diphenylmethoxy)piperidine (Salehi et al., 2019).
Piperazine Derivatives in Therapeutics
Piperazine, a core structure in many pharmacologically active compounds, shares structural similarities with piperidine derivatives. The therapeutic applications of piperazine derivatives span across various fields, including their role as antipsychotic, antihistamine, antianginal, and antidepressant agents. This review of piperazine derivatives showcases the flexibility and importance of piperidine-like structures in designing drugs for multiple diseases, potentially encompassing applications for this compound (Rathi et al., 2016).
Pharmacology of Piperidine Alkaloids
The chemistry and pharmacology of piperidine alkaloids from the Pinus genus and related species emphasize the medicinal value of piperidine structures. These alkaloids exhibit a wide range of biological activities, including antiproliferative, antibacterial, and antiviral effects, underscoring the therapeutic potential of compounds with piperidine moieties (Singh et al., 2021).
Neurobiology and Pharmacodynamics
Exploring the neurobiological effects of compounds like phencyclidine, which is structurally related to piperidine, provides insights into the potential CNS applications of this compound. The unique pharmacological profile of such compounds, including their effects on sensory perception and potential for abuse, highlights the complex interplay between piperidine derivatives and the central nervous system (Domino, 1964).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-benzhydryloxypiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)20-17-12-7-13-19-14-17/h1-6,8-11,17-19H,7,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMFVQWWCVDATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376197 | |
Record name | 3-(DIPHENYLMETHOXY)PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78503-38-5 | |
Record name | 3-(DIPHENYLMETHOXY)PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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